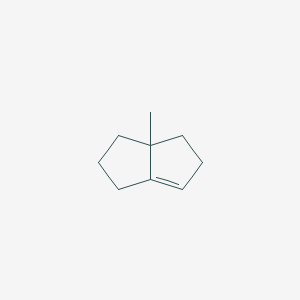
3a-Methyl-1,2,3,3a,4,5-hexahydropentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a-Methyl-1,2,3,3a,4,5-hexahydropentalene is an organic compound with a unique structure characterized by a hexahydro framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Methyl-1,2,3,3a,4,5-hexahydropentalene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a cyclopentadiene derivative and a methylating agent under controlled temperature and pressure conditions. The reaction often requires a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3a-Methyl-1,2,3,3a,4,5-hexahydropentalene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3a-Methyl-1,2,3,3a,4,5-hexahydropentalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3a-Methyl-1,2,3,3a,4,5-hexahydropentalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3a-Methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione
- 3a-Methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione
Uniqueness
3a-Methyl-1,2,3,3a,4,5-hexahydropentalene is unique due to its specific hexahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
53376-51-5 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
3a-methyl-2,3,4,5-tetrahydro-1H-pentalene |
InChI |
InChI=1S/C9H14/c1-9-6-2-4-8(9)5-3-7-9/h4H,2-3,5-7H2,1H3 |
Clave InChI |
SHPANSYEUXHYIN-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC1=CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


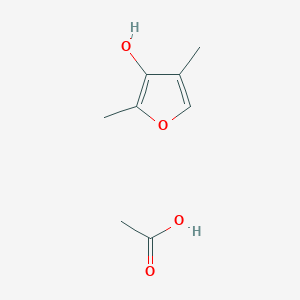

![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)

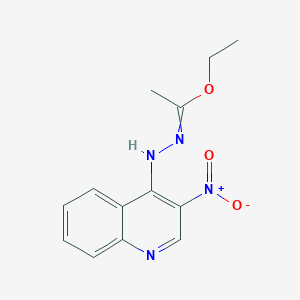

![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
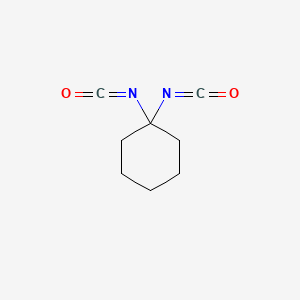
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)


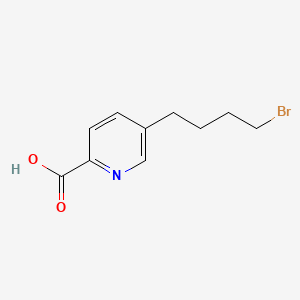
![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)
